molecular formula C7H7FN2O2 B13065195 Methyl 6-Amino-3-fluoropicolinate

Methyl 6-Amino-3-fluoropicolinate

Cat. No.: B13065195
M. Wt: 170.14 g/mol
InChI Key: ZYSYLKICEMBHOL-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinct reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, where an amino group is first introduced, followed by fluorination using a fluorinating agent . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 6-amino-3-fluoropyridine-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 6-amino-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-3-fluoropyridine-2-carboxylate is unique due to the presence of both an amino group and a fluorine atom, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

methyl 6-amino-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)

InChI Key

ZYSYLKICEMBHOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)F

Origin of Product

United States

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